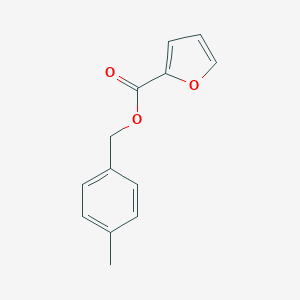

4-Methylbenzyl 2-furoate

Description

4-Methylbenzyl 2-furoate is an ester derivative of 2-furoic acid, characterized by a 4-methylbenzyl group attached to the carboxylate moiety. The esterification of 2-furoic acid with 4-methylbenzyl alcohol under acidic or enzymatic catalysis is a plausible synthetic route, analogous to methods used for ethyl 2-furoate and other derivatives .

Properties

Molecular Formula |

C13H12O3 |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

(4-methylphenyl)methyl furan-2-carboxylate |

InChI |

InChI=1S/C13H12O3/c1-10-4-6-11(7-5-10)9-16-13(14)12-3-2-8-15-12/h2-8H,9H2,1H3 |

InChI Key |

AOTGZSPASOJGMH-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)COC(=O)C2=CC=CO2 |

Canonical SMILES |

CC1=CC=C(C=C1)COC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and functional properties of 2-furoate esters are highly influenced by their ester substituents. Below is a comparative analysis of 4-methylbenzyl 2-furoate with key analogs:

Structural and Functional Group Analysis

- Methyl 2-furoate: Features a simple methyl ester group. Its compact structure results in higher volatility, contributing to intense odor profiles such as "decayed" notes .

- Ethyl 2-furoate: The ethyl group slightly increases molecular weight compared to methyl, altering odor perception to include "sweet," "acid," and "urinous" characteristics .

- Allyl 2-furoate : The alkenyl group introduces steric and electronic effects, enhancing stability in polymer applications while retaining "decayed" odors similar to methyl 2-furoate .

- This compound : The bulky 4-methylbenzyl group reduces volatility, likely diminishing direct odor impact but increasing lipophilicity. This makes it suitable for sustained-release formulations or as a UV stabilizer in polymers.

Odor Profile Comparison

Odor qualities of 2-furoate esters vary dramatically with ester substituents (Table 1):

The "odd-one-out" phenomenon observed in furoate triads (e.g., ethyl 2-furoate’s distinct odor) underscores how minor structural changes significantly alter sensory properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-Methylbenzyl 2-furoate, and what are their respective yields under optimized conditions?

- Methodological Answer :

- Oxidative Esterification : Catalytic methods using cobalt single-atom catalysts (Co-SA/3DOM-NC) under mild conditions (e.g., methanol, O₂) can achieve high selectivity and yields for related esters like methyl 2-furoate. Similar protocols may apply to 4-methylbenzyl derivatives by substituting the alcohol substrate .

- Phase-Transfer Catalysis (PTC) : Gemini surfactants (e.g., 12-10-12) enhance nucleophilic substitution reactions, as demonstrated in the synthesis of 4-methylbenzyl chloride derivatives. Kinetic models suggest optimal catalyst loading (0.5–1.0 mol%) and solvent systems (e.g., toluene/water) .

- Acid-Catalyzed Condensation : Analogous to ethyl 2-furoate synthesis, 4-methylbenzyl alcohol can react with furan-2-carboxylic acid derivatives under acidic conditions (H₂SO₄, 60°C), yielding ~95% after recrystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Assign signals using homopolymer reference spectra (e.g., polyesters) to distinguish ester carbonyl (~165–170 ppm) and aromatic protons (~6.5–8.0 ppm) .

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve molecular geometry and confirm regiochemistry, as applied to structurally similar benzyl sulfides .

- FT-IR : Identify ester C=O stretches (~1720 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .

Advanced Research Questions

Q. How can reaction parameters be optimized to maximize selectivity and yield in catalytic synthesis?

- Experimental Design :

- Catalyst Screening : Test heterogeneous catalysts (e.g., Co-SA/3DOM-NC) vs. homogeneous systems (e.g., TEMPO/Cu@C) for oxidative esterification. Monitor leaching via ICP-MS .

- Solvent Effects : Compare polar aprotic (e.g., CH₃CN) vs. biphasic systems (toluene/water) to balance reactivity and phase separation .

- Temperature Gradients : Use Arrhenius plots to determine activation energies and optimize thermal profiles (e.g., 70–100°C for aerobic oxidations) .

Q. What mechanistic insights have computational studies provided for esterification pathways?

- DFT Analysis :

- Model reaction pathways (e.g., nucleophilic acyl substitution) using hybrid functionals (e.g., B3LYP) to evaluate transition states and intermediate stability. Exact exchange terms improve thermochemical accuracy (average deviation ±2.4 kcal/mol) .

- Compare energy barriers for CoN₄ vs. Cu-Ni catalytic sites in oxidative esterification, correlating with experimental turnover frequencies (TOFs) .

Q. How should contradictory data in catalytic performance between heterogeneous and homogeneous systems be resolved?

- Data Contradiction Analysis :

- Systematic Review : Apply PRISMA guidelines to aggregate data on catalyst stability, leaching, and recyclability. Meta-analysis of TOFs and selectivity across studies can identify outliers .

- Controlled Replication : Reproduce experiments using standardized substrates (e.g., 4-methylbenzyl alcohol) and reaction conditions (e.g., O₂ pressure, solvent purity) to isolate variables .

Q. What strategies improve the stability and reusability of catalysts in 4-methylbenzyl ester synthesis?

- Catalyst Engineering :

- Hierarchical Supports : Use 3DOM-NC frameworks to prevent Co aggregation, achieving >95% retention of initial activity after 5 cycles .

- Leaching Tests : Analyze reaction filtrates via AAS/ICP-MS to quantify metal loss. Functionalize supports with chelating groups (e.g., –NH₂) to enhance metal anchoring .

Methodological Recommendations

- Synthesis : Prioritize phase-transfer catalysis for scalability and Co-SA/3DOM-NC for green chemistry applications.

- Characterization : Combine SC-XRD with dynamic NMR to resolve conformational flexibility in solution.

- Data Reporting : Include TOF, TON, and leaching data in catalytic studies to facilitate cross-study comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.